(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(Z)-1-(1,3-BENZODIOXOL-5-YLAMINO)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinetrione core, which is known for its stability and reactivity, making it a valuable scaffold for drug development and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(1,3-BENZODIOXOL-5-YLAMINO)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxol-5-ylamine with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(1,3-BENZODIOXOL-5-YLAMINO)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or methoxyphenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-[(Z)-1-(1,3-BENZODIOXOL-5-YLAMINO)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines by interfering with cellular processes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(1,3-BENZODIOXOL-5-YLAMINO)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in cancer cells, it may inhibit enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
3-Methoxyphenyl derivatives: Compounds with the 3-methoxyphenyl group are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
5-[(Z)-1-(1,3-BENZODIOXOL-5-YLAMINO)METHYLIDENE]-1-(3-METHOXYPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its combination of structural features, which confer specific reactivity and biological activity
Properties
Molecular Formula |
C19H15N3O6 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yliminomethyl)-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15N3O6/c1-26-13-4-2-3-12(8-13)22-18(24)14(17(23)21-19(22)25)9-20-11-5-6-15-16(7-11)28-10-27-15/h2-9,24H,10H2,1H3,(H,21,23,25) |
InChI Key |
HDWWBXOFHHWWRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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